molecular formula C16H22O3S B14238487 (2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one CAS No. 489438-06-4

(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one

Cat. No.: B14238487
CAS No.: 489438-06-4
M. Wt: 294.4 g/mol
InChI Key: ZFCCFVSEISDSJC-CZUORRHYSA-N
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Description

(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexanone ring substituted with a benzenesulfonyl ethyl group and two methyl groups. The stereochemistry of the compound is defined by the (2R,6R) configuration, indicating the specific spatial arrangement of the substituents on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Benzenesulfonyl Ethyl Group: The benzenesulfonyl ethyl group can be introduced via a nucleophilic substitution reaction using a suitable benzenesulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzenesulfonyl chloride in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

Scientific Research Applications

(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one: shares similarities with other cyclohexanone derivatives, such as:

Uniqueness

The unique structural features and stereochemistry of this compound contribute to its distinct chemical and biological properties. Its specific configuration and functional groups enable it to participate in a variety of chemical reactions and exhibit unique biological activities.

Properties

CAS No.

489438-06-4

Molecular Formula

C16H22O3S

Molecular Weight

294.4 g/mol

IUPAC Name

(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one

InChI

InChI=1S/C16H22O3S/c1-13-7-6-10-16(2,15(13)17)11-12-20(18,19)14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3/t13-,16-/m1/s1

InChI Key

ZFCCFVSEISDSJC-CZUORRHYSA-N

Isomeric SMILES

C[C@@H]1CCC[C@](C1=O)(C)CCS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1CCCC(C1=O)(C)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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